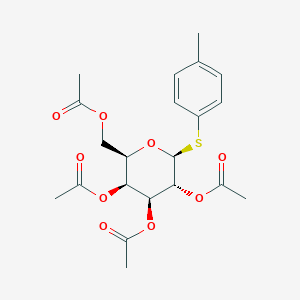

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside

Description

Key differences :

Protecting Group Bulk :

Electronic Effects :

Synthetic Utility :

Table 3: Property comparison

Mechanistic Insights :

In glycosylation reactions, acetylated thiogalactopyranosides undergo faster activation due to reduced steric shielding of the anomeric sulfur, enabling efficient coupling with glycosyl acceptors. Conversely, benzoylated analogs require harsher conditions (e.g., TMSOTf catalysis) but offer superior stereocontrol in complex oligosaccharide syntheses.

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFOIRMXQHXTRL-IFLJBQAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438768 | |

| Record name | 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28244-99-7 | |

| Record name | 4-Methylphenyl 1-thio-β-D-galactopyranoside 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28244-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Thioglycoside Formation

The initial and critical step in synthesizing 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is the formation of the thioglycosidic bond. This involves the reaction of a protected galactose derivative with a thiol-containing aromatic compound, typically 4-methylthiophenol.

- Starting Material: 1,2,3,4,6-penta-O-acetyl-D-galactopyranose (fully acetylated galactose)

- Thiol Reagent: 4-methylthiophenol (p-thiocresol)

- Catalyst: Boron trifluoride etherate (BF3·Et2O) or similar Lewis acid catalysts

- Solvent: Anhydrous dichloromethane (CH2Cl2)

- Conditions: The reaction is typically conducted at low temperature (0 °C) initially, then allowed to warm to room temperature with stirring overnight to ensure complete conversion.

This reaction proceeds via activation of the anomeric acetate by the Lewis acid, facilitating nucleophilic substitution by the thiol to form the S-glycosidic bond. The product is the 4-methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside intermediate.

Alternative and Supporting Synthetic Approaches

One-Pot Enzymatic and Chemical Synthesis

Some research employs enzymatic methods combined with chemical synthesis for improved regioselectivity and yield. For example, enzymatic sialylation steps have been combined with thiogalactopyranoside acceptors in multi-enzyme systems to generate complex glycosides, indicating the compatibility of thioglycosides with enzymatic transformations.

Use of Protective Groups and Activation

In related thioglycoside syntheses, protective groups like benzoyl or tert-butyldimethylsilyl (TBDMS) are used to selectively protect hydroxyl groups during multi-step syntheses. Activation of sugar hydroxyls by triflation (using triflic anhydride) followed by nucleophilic substitution with thiols is another approach to form thioglycosides.

Chemical Reaction Analysis and Purification

Reaction Monitoring and Purification

- Purification Techniques: Flash chromatography on silica gel using solvent mixtures like ethyl acetate/hexane (1:2) is commonly employed to isolate the product.

- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.

Side Reactions and Byproducts

- Hydrolysis of acetyl groups can occur under acidic or basic conditions, leading to deacetylated thiogalactopyranosides.

- Oxidation of the sulfur atom in the thioglycoside can yield sulfoxides or sulfones if exposed to oxidizing agents.

- Substitution reactions at the 4-methylphenyl moiety are possible but require specific nucleophilic reagents.

Summary of Preparation Steps in a Data Table

| Step Number | Process | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Thioglycoside Formation | 1,2,3,4,6-penta-O-acetyl-D-galactose + 4-methylthiophenol, BF3·Et2O, CH2Cl2, 0 °C to RT overnight | Formation of S-glycosidic bond, thioglycoside intermediate |

| 2 | Acetylation | Acetic anhydride, pyridine, RT, several hours | Protection of hydroxyl groups, yielding tetra-O-acetylated final product |

| 3 | Purification | Flash chromatography (silica gel, EtOAc/hexane) | Isolation of pure compound |

| 4 | Characterization | NMR, MS, melting point | Confirmation of structure and purity |

Research Findings on Preparation Efficiency and Yields

- The thioglycoside formation step generally proceeds with high yields, often above 80%, depending on reaction conditions and purity of starting materials.

- Acetylation reactions are typically quantitative or near-quantitative.

- The overall yield of 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside from galactose derivatives is reported to be in the range of 70-90% across both steps.

- Purification by flash chromatography yields a white crystalline powder with melting point around 115-116 °C, confirming the compound's identity and purity.

Analyse Des Réactions Chimiques

Hydrolytic Deacetylation

The acetyl groups on the galactopyranose ring undergo selective hydrolysis under basic conditions. This reaction is critical for generating the free thiogalactoside, which serves as a substrate for enzymatic studies.

Key Reaction :

Conditions :

-

Reagent : Sodium methoxide (25 wt% in methanol)

-

Temperature : Room temperature

-

Duration : 2–4 hours

Outcome :

Complete deacetylation is achieved, as demonstrated in a study where the reaction yielded 97% of the deacetylated product after purification by flash chromatography .

Oxidative Transformations

The sulfur atom in the thioglycosidic bond is susceptible to oxidation, enabling the synthesis of sulfoxides or sulfones.

Case Study :

N-Bromosuccinimide (NBS) in acetone/water (−10°C) selectively oxidizes the thioglycoside bond, leading to the formation of a galactopyranose derivative.

Reaction Pathway :

Experimental Data :

| Parameter | Value |

|---|---|

| Oxidizing Agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetone/water (19:1 v/v) |

| Temperature | −10°C |

| Yield | 97% after purification |

This method preserves the stereochemistry of the galactose moiety while cleaving the thioglycosidic bond .

Nucleophilic Substitution

The 4-methylphenylthio group can be displaced by nucleophiles, facilitating the synthesis of modified glycosides.

Example :

In the presence of boron trifluoride etherate (BF₃·Et₂O), the thioglycoside undergoes substitution with alcohols or thiols to form new glycosidic bonds.

Mechanism :

Applications :

This reaction is utilized in glycosylation strategies for synthesizing oligosaccharides or glycoconjugates with tailored biological activities.

Comparative Reactivity Table

Stereochemical Considerations

The β-configuration of the thiogalactoside remains intact during reactions due to the anomeric effect, which stabilizes the axial orientation of the sulfur atom. This stereochemical fidelity is critical for interactions with enzymes like β-galactosidases.

Applications De Recherche Scientifique

Enzyme Substrate for Glycosidases

MPTG serves as a substrate for various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The tetra-acetylated form of thiogalactopyranoside is particularly useful because it can be selectively hydrolyzed by specific enzymes, allowing researchers to quantify enzyme activity and study enzyme kinetics.

Case Study:

Cecioni et al. (2022) utilized MPTG to quantify lysosomal glycosidase activity within cells. The study demonstrated that the compound could effectively measure enzyme activity in a cellular context, highlighting its utility in pharmacological research and drug development targeting lysosomal storage disorders .

Glycosylation Studies

MPTG is employed in studies investigating glycosylation processes—where sugars are attached to proteins or lipids. Understanding these processes is crucial for developing therapeutic agents and vaccines.

Research Insight:

Research has shown that using MPTG can facilitate the synthesis of glycoproteins with defined structures, which are essential for studying protein functions and interactions .

Synthesis of Glycosides

The compound can be used as a building block in organic synthesis to create various glycosides. These glycosides have applications in medicinal chemistry, particularly in developing new drugs.

Example:

In synthetic organic chemistry, MPTG has been used to generate novel glycosides that exhibit biological activity against specific targets, such as cancer cells or pathogens .

Data Table: Comparison of Applications

| Application | Description | Reference |

|---|---|---|

| Enzyme Substrate | Used for quantifying glycosidase activity | Cecioni et al., 2022 |

| Glycosylation Studies | Facilitates understanding of sugar attachment processes | Various studies |

| Synthesis of Glycosides | Acts as a precursor for creating biologically active compounds | Organic synthesis literature |

Mécanisme D'action

The mechanism of action of 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside involves its interaction with specific enzymes or proteins. In enzymatic studies, the compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing the 4-methylphenyl thiol and the deacetylated galactose moiety. The molecular targets and pathways involved depend on the specific enzyme or protein being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Thioglycosides with aromatic aglycones exhibit reactivity influenced by substituents on the phenyl ring. Key examples include:

a) Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

b) 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Substituent : 4-Methoxyphenyl (electron-donating -OCH3).

- Reactivity: Enhanced reactivity due to electron-donating methoxy group, lowering oxidation potentials and facilitating electrochemical activation . Higher stereoselectivity in glycosylation compared to 4-methylphenyl analogs .

c) 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside

Backbone and Protecting Group Modifications

a) Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Aglycone : Ethyl (aliphatic group).

- Molecular Formula : C18H26O9S .

- Comparison: Reduced steric hindrance compared to aromatic aglycones, improving solubility in non-polar solvents. Lower thermal stability due to weaker C–S bond activation .

b) 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-β-D-thiogalactopyranoside

Glycosidic Linkage and Stereochemical Considerations

- Thioglycosides vs. O-Glycosides: Thioglycosides (e.g., 4-methylphenyl derivative) exhibit greater stability under acidic conditions and higher activation efficiency compared to O-glycosides (e.g., 4-methoxyphenyl β-D-glucopyranoside) . Thio linkages enable diverse activation methods (e.g., NIS/TfOH, electrochemical), while O-glycosides require more specialized promoters .

Stereoselectivity :

Activité Biologique

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside (MPTG) is a glycoside compound that has garnered attention for its potential biological activities, particularly in the realms of cancer research and antimicrobial properties. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C21H26O9S

- Molecular Weight : 454.49 g/mol

- CAS Number : 28244-99-7

- Physical Form : White powder

- Melting Point : 115-116 °C

Antitumor Activity

Recent studies have highlighted the antitumor potential of MPTG. Research indicates that compounds similar to MPTG exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an inhibition rate of 99.93%–100.39% against HepG2 (liver carcinoma) cells with an IC50 value ranging from 6.92 to 8.99 μM, outperforming the standard drug Sunitinib .

Table 1: Antitumor Activity of MPTG Analogues

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| MPTG (analog) | HepG2 | 99.93 - 100.39 | 6.92 - 8.99 |

| Sunitinib | HepG2 | 86.51 - 100.02 | 7.60 - 10.36 |

The mechanism through which MPTG exerts its antitumor effects involves inducing apoptosis in cancer cells and arresting the cell cycle at the S phase. This was evidenced by flow cytometry analyses showing increased percentages of cells in the S phase after treatment with MPTG analogues .

Apoptosis Pathway

MPTG's ability to induce apoptosis is linked to mitochondrial dysfunction, characterized by:

- Upregulation of pro-apoptotic protein Bax.

- Downregulation of anti-apoptotic protein Bcl-2.

- Activation of caspase-3.

These findings suggest that MPTG may influence critical apoptotic pathways, making it a candidate for further investigation in anticancer therapies.

Antimicrobial Activity

In addition to its antitumor properties, MPTG has been evaluated for antimicrobial activity against various pathogens. Its structural similarity to other glycosides suggests potential effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

A study focusing on glycoside derivatives demonstrated that compounds with similar acetylated sugar moieties exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Applications in Drug Development

The unique structure of MPTG allows it to serve as a valuable scaffold for drug development, particularly in enhancing the solubility and bioavailability of therapeutic agents. Its role in modifying drug candidates has been explored in various biochemical applications, including:

- Chiral chromatography.

- Glycosylation reactions for drug modification.

Table 2: Applications of MPTG in Drug Development

| Application | Description |

|---|---|

| Chiral chromatography | Separates enantiomers for pharmaceutical analysis |

| Glycosylation reactions | Modifies drugs to improve solubility and efficacy |

| Anticancer agents | Serves as a lead compound for developing new therapies |

Q & A

Q. What are the standard synthetic protocols for 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside?

- Methodology : The synthesis involves reacting peracetylated galactose (1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose) with 4-methylthiophenol under Lewis acid catalysis. Key steps include:

Reagent preparation : Use anhydrous dichloromethane as the solvent and 4 Å molecular sieves to maintain dryness.

Glycosylation : Add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise at 0°C to activate the glycosyl donor. Stir under nitrogen for 24–48 hours at room temperature .

Work-up : Quench with saturated NaHCO₃, extract with dichloromethane, dry over MgSO₄/Na₂SO₄, and concentrate.

Purification : Column chromatography (silica gel, ethyl acetate/toluene or hexane gradients) yields the product (typical yield: 70–85%) .

Critical parameters : Moisture control, stoichiometry of BF₃·OEt₂ (1.5–1.7 eq.), and TLC monitoring (Rf ~0.5–0.6 in ethyl acetate/toluene).

Q. How is the compound characterized post-synthesis?

- Analytical workflow :

- TLC : Monitor reaction progress using ethyl acetate/toluene (3:7) .

- NMR : Confirm anomeric configuration (β-thiogalactoside via J₁,2 coupling constants ~9–10 Hz) and acetyl group integration (12 H for four acetate groups) .

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ expected for C₂₁H₂₆O₉S: ~477.1 g/mol) .

- Optical rotation : Compare [α]D values with literature to confirm stereochemical purity .

Q. What are its primary applications in glycoscience research?

- Glycosylation reactions : Acts as a stable thioglycosyl donor for constructing oligosaccharides, glycoconjugates, or neoglycolipids. The acetyl groups protect hydroxyls, enabling selective deprotection for stepwise synthesis .

- Vaccine development : Used to synthesize galactosylated antigens or adjuvants, as seen in tuberculosis vaccine research .

Advanced Research Questions

Q. How can contradictions in anomeric configuration assignments be resolved?

- Case study : Prior reports misassigned α/β configurations due to inconsistent optical rotation or NMR data. For example, identified an α-anomer via X-ray crystallography despite earlier claims of a β-configuration .

- Resolution strategy :

- X-ray crystallography : Definitive assignment via single-crystal analysis (e.g., P2₁ space group, β = 109.6° for galactopyranoside derivatives) .

- Comparative NMR : Cross-validate coupling constants (e.g., α-thioglycosides exhibit J₁,2 < 3 Hz; β-anomers show J₁,2 > 8 Hz) .

Q. What strategies enhance stereochemical control during synthesis?

- Key factors :

- Catalyst choice : BF₃·OEt₂ promotes SN1-like mechanisms, favoring β-anomers via intermediate oxocarbenium ion stabilization .

- Solvent effects : Non-polar solvents (e.g., dichloromethane) stabilize cationic intermediates, improving β-selectivity.

- Temperature : Low temperatures (0°C) slow equilibration, reducing α-anomer formation .

- Troubleshooting : If α/β mixtures arise, optimize catalyst loading (1.5–2.0 eq.) or switch to alternative promoters (e.g., TMSOTf).

Q. How do electronic effects of the aryl group influence glycosylation efficiency?

- Mechanistic insight : Electron-donating groups (e.g., 4-methylphenyl) increase thioglycoside reactivity by lowering the oxidation potential and stabilizing transition states during electrophilic activation .

- Experimental validation :

- Compare reaction rates with electron-deficient aryl derivatives (e.g., 4-nitrophenyl) using competition experiments.

- Electrochemical activation studies show 4-methylphenyl derivatives require lower applied potentials for activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.